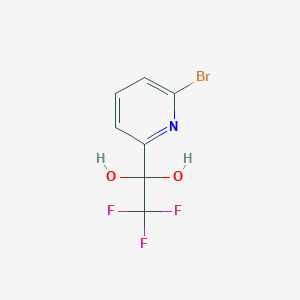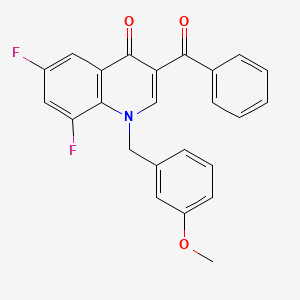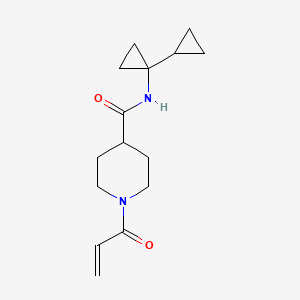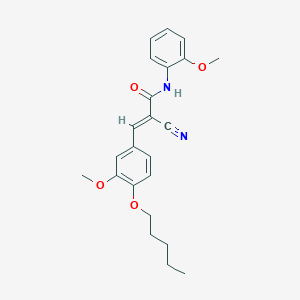
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, also known as 1-Bromo-2,2,2-trifluoroethane-1,1-diol, is a novel compound that has been used in scientific research for a variety of applications. It is a colorless liquid with a low melting point of −67 °C and a boiling point of 122 °C. This compound has been found to be a useful reagent for organic synthesis due to its high reactivity and low toxicity. It has also been used in a variety of other scientific research applications, including as a catalyst, as a solvent, and as a ligand in coordination chemistry.
Scientific Research Applications
Sterically Demanding Iminopyridine Ligands
Iminopyridine ligands, which may include derivatives related to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, are used for creating complexes with metals like Fe, Pd, Ni, and Co. These complexes have shown potential in ethylene polymerization and oligomerization. High selectivity in ethylene dimerization, over 95%, was observed in such complexes (Irrgang et al., 2007).
Synthesis and Coordination Chemistry
Derivatives of pyridines, potentially including 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, are used as ligands in coordination chemistry. These ligands have been applied in making luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Downstream Processing of Biologically Produced Diols
1,3-Propanediol and 2,3-butanediol, related to the research on diols like 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, are vital in microbial production. The research emphasizes the need for effective methods in the recovery and purification of these diols, which can have wide applications in industrial and pharmaceutical fields (Xiu & Zeng, 2008).
Synthesis of Functionalized 1,1-Difluoro-1-Alkenes
The synthesis of various 1,1-difluoro-1-alkenes from compounds like 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is critical in developing new chemical entities. These alkenes have potential applications in pharmaceuticals and materials science (Ichikawa et al., 2003).
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, related to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, has been used as a photoremovable protecting group for aldehydes and ketones. This application is particularly relevant in the field of organic synthesis and drug development (Lu et al., 2003).
properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2/c8-5-3-1-2-4(12-5)6(13,14)7(9,10)11/h1-3,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMXVRKMMBVPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)
![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)
![4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2397020.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2397021.png)

![3-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-1-(4-chlorophenyl)urea](/img/structure/B2397023.png)
![N-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2397026.png)


![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2397030.png)

![5-Bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B2397035.png)
